Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate
Overview
Description
Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H15NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate typically involves the protection of hydroxyl groups and the formation of the piperidine ring. One common method includes the use of benzyl protecting groups and subsequent cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl (3S,4S)-3,4-dioxopiperidine-1-carboxylate, while reduction can produce benzyl (3S,4S)-3,4-dihydroxypiperidine .
Scientific Research Applications
Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol: A similar compound with a pyrrolidine ring instead of a piperidine ring.
(3S,4S)-1-Benzyl-4-(3-(3-(trifluoromethyl)phenyl)ureido)piperidin-3-yl acetate: Another derivative with additional functional groups
Uniqueness
Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct chemical properties and potential biological activities compared to similar compounds .
Biological Activity
Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with hydroxyl groups at the 3 and 4 positions, along with a benzyl substituent. The stereochemistry of this compound is crucial for its interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to modulate neurotransmitter systems by binding to muscarinic acetylcholine receptors and potentially influencing dopaminergic pathways. This interaction can lead to alterations in neurotransmitter release and activity, which are critical in treating neurological disorders.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Enzyme Inhibition : The compound has shown inhibitory effects on monoamine oxidase (MAO) and cholinesterase enzymes. For instance, derivatives of similar structures have demonstrated IC50 values ranging from 1.38 µM to 2.48 µM against MAO-A and MAO-B . These findings suggest that this compound may share similar inhibitory properties.
- Cytotoxicity : In studies involving cell lines such as HeLa cells, related compounds have shown varying degrees of cytotoxicity with IC50 values indicating selective toxicity profiles . The safety profile of this compound remains to be fully elucidated.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicates that modifications in the piperidine scaffold significantly affect the binding affinity and selectivity towards specific receptor subtypes. For example:
Compound Name | Key Features | Biological Activity |
---|---|---|
Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | Fluorine substitution | Antagonist for muscarinic receptors |
Benzyl (3S,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate | Methoxy group | Increased lipophilicity and receptor affinity |
Properties
IUPAC Name |
benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMISHXYWFZCE-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653104 | |
Record name | Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167097-00-9 | |
Record name | Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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